molecular formula C19H11N3O5S B2688616 N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361480-37-7

N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2688616
CAS RN: 361480-37-7
M. Wt: 393.37
InChI Key: YMSGXXBOWSOEKT-UHFFFAOYSA-N
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Description

“N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C11H9N3O3S . It’s a derivative of 4-(3-Nitrophenyl)thiazol-2-ylhydrazone .


Molecular Structure Analysis

The molecular structure of “N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide” was confirmed by its physicochemical properties .


Physical And Chemical Properties Analysis

“N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide” has a density of 1.4±0.1 g/cm3, a molar refractivity of 68.1±0.3 cm3, and a polar surface area of 116 Å2 .

Scientific Research Applications

Synthesis and Structural Analysis

Rapid Microwave-Assisted Synthesis : A study highlights the environmentally benign synthesis of compounds related to N-(4-(3-nitrophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide under microwave irradiation. This method provides an efficient approach to synthesizing such compounds with better yield and increased reaction rate. The structures of these compounds were confirmed through various spectral analyses (Raval, Naik, & Desai, 2012).

Crystal Structure Analysis : Research on the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, including similar compounds, revealed that the molecules are essentially planar and exhibit anti conformations. This study provides valuable insights into the molecular geometry that could influence the compound's interactions and biological activities (Gomes, Low, Cagide, & Borges, 2015).

Biological Activities

Antimicrobial Activity : Various studies have synthesized derivatives of this compound and tested them for antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Deep et al., 2014).

Chemosensory Applications : Some derivatives have been explored for their use as chemosensors, particularly for the detection of metal ions like Cu(2+) in aqueous solutions. This application is crucial for environmental monitoring and biomedical research (Bekhradnia, Domehri, & Khosravi, 2016).

Cytotoxic Activity : The cytotoxic activities of some thiazole derivatives bearing a coumarin nucleus have been assessed, indicating their potential in cancer research. This includes the evaluation of compounds for their ability to inhibit the growth of cancer cells, thereby contributing to the development of new anticancer agents (Gomha & Khalil, 2012).

Mechanism of Action

The 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives were evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .

properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O5S/c23-15-9-17(27-16-7-2-1-6-13(15)16)18(24)21-19-20-14(10-28-19)11-4-3-5-12(8-11)22(25)26/h1-10H,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSGXXBOWSOEKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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